2-(benzylsulfonyl)-N-(2-phenylethyl)acetamide
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Overview
Description
N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonylacetamide group attached to a phenylethyl and phenylmethane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide typically involves the reaction of 2-phenylethylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesic and anti-inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with opioid receptors and other signaling pathways .
Comparison with Similar Compounds
N-(2-Phenylethyl)-2-phenylmethanesulfonylacetamide can be compared with other similar compounds, such as:
Fentanyl analogs: These compounds share structural similarities and are known for their potent analgesic effects.
Phenylethylamines: These compounds have a similar phenylethyl moiety and are known for their diverse biological activities
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- 2-thiophenefentanyl
- Benzoylfentanyl .
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO3S/c19-17(18-12-11-15-7-3-1-4-8-15)14-22(20,21)13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |
InChI Key |
BDBADEBHFYDCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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